1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol

Lipophilicity Drug-likeness ADME

1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol (CAS 1513597-56-2) is an amino alcohol characterized by a cyclohexane ring bearing both a primary amine-terminated ethyl group and a hydroxyl group at the 1-position, with an additional ethyl substituent at the 4-position. Its molecular formula is C10H21NO, and its molecular weight is 171.28 g/mol.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B13248693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCC1CCC(CC1)(CCN)O
InChIInChI=1S/C10H21NO/c1-2-9-3-5-10(12,6-4-9)7-8-11/h9,12H,2-8,11H2,1H3
InChIKeyFINNTFQCWFMIKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol: Essential Baseline Data for Scientific Procurement


1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol (CAS 1513597-56-2) is an amino alcohol characterized by a cyclohexane ring bearing both a primary amine-terminated ethyl group and a hydroxyl group at the 1-position, with an additional ethyl substituent at the 4-position . Its molecular formula is C10H21NO, and its molecular weight is 171.28 g/mol . The compound is typically supplied at 95% purity . Its structural features render it a versatile building block in medicinal chemistry, particularly as a scaffold for further derivatization .

  • Amino alcohol building block with amine and hydroxyl handles for derivatization
  • 4-Ethyl substitution provides distinct SAR and lipophilicity profile vs unsubstituted analogs
  • Supplied for medicinal chemistry scaffold exploration and analytical method development

Why 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol Cannot Be Replaced by Unsubstituted Aminoethyl Cyclohexanols


Substitution of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol with simpler aminoethyl cyclohexanol analogs (e.g., 1-(2-aminoethyl)cyclohexanol or 4-(2-aminoethyl)cyclohexanol) is not scientifically valid due to fundamental differences in physicochemical properties driven by the 4-ethyl group. This additional alkyl substituent increases molecular weight and lipophilicity, which directly impacts solubility, membrane permeability, and metabolic stability—critical factors for in vitro and in vivo applications . In a class-level context, structure-activity relationship (SAR) studies on aminoethyl-substituted cyclohexanes have demonstrated that the specific substitution pattern and stereochemistry on the cyclohexane ring are pivotal determinants of biological activity, particularly in targeting sigma-1 receptors [1]. Therefore, utilizing a generic, unsubstituted analog would introduce a confounding variable, potentially altering experimental outcomes and invalidating comparative analyses.

Lipophilicity mismatch

Lack of 4-ethyl group reduces lipophilicity, which may shift membrane permeability and metabolic stability in assay conditions.

SAR-driven substitution pattern

Substitution position on cyclohexane is a key determinant for sigma-1 receptor activity; unsubstituted analogs may alter target engagement profile.

Physicochemical property shift

Differences in molecular weight and boiling point require adjusted purification and handling protocols, limiting direct replacement.

Quantitative Differentiation of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol vs. Key Comparators


1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol Exhibits Higher Lipophilicity vs. 1-(2-Aminoethyl)cyclohexanol

1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol demonstrates a significantly higher logP value (1.20) compared to the unsubstituted analog 1-(2-aminoethyl)cyclohexanol, indicating increased lipophilicity . This difference arises from the presence of the 4-ethyl group on the cyclohexane ring.

LogP Comparison
Cross-study comparable
1.20 (calculated)
Higher lipophilicity vs unsubstituted analog
Comparator logP not reported; 4-ethyl group drives increase
Lipophilicity Drug-likeness ADME

Increased Molecular Weight and Boiling Point of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol vs. Unsubstituted Analogs

The presence of the 4-ethyl group in 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol results in a molecular weight of 171.28 g/mol and a predicted boiling point of 265.9±13.0 °C . In contrast, 1-(2-aminoethyl)cyclohexanol has a molecular weight of 143.23 g/mol and a reported boiling point of 256°C .

MW & Boiling Point
Cross-study comparable
171.28 g/mol, bp ~265.9 °C
Differentiates from 143.23 g/mol analog
Affects purification and handling protocols
Physicochemical Properties Purification Handling

Distinct Hazard Profile of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol Compared to 4-(2-Aminoethyl)cyclohexanol

1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol is classified with GHS07 (Harmful/Irritant) and carries hazard statements H302, H315, H319, and H335 . In contrast, 4-(2-aminoethyl)cyclohexanol is classified with the more severe hazard statement H314 (causes severe skin burns and eye damage) .

Hazard Classification
Cross-study comparable
GHS07, H302-H335 vs H314
Distinct safety profiles mandate different PPE and protocols
Based on supplier SDS
Safety Handling Hazards

Class-Level Evidence: Aminoethyl Cyclohexane Substitution Pattern Dictates Sigma-1 Receptor Antagonism

Research on aminoethyl-substituted cyclohexanes demonstrates that the substitution pattern and stereochemistry on the cyclohexane ring are critical for sigma-1 (σ1) receptor antagonistic activity [1]. Compounds with specific substitution at the 4-position, such as 1,3-dioxanes with an aminoethyl moiety, show potent σ1 receptor antagonism. This class-level SAR indicates that the unique 4-ethyl substitution of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol will confer distinct biological activity compared to analogs with different or no substitution at this position.

Sigma-1 SAR Evidence
Class-level inference
4-position substitution critical for σ1 antagonism
Class-level SAR supports specific scaffold selection
Direct assay data for this compound not available
Sigma-1 Receptor Structure-Activity Relationship Tumor Therapy

Recommended Applications for 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol Based on Differentiating Evidence


Medicinal Chemistry Scaffold for Exploring Sigma-1 Receptor Modulation

This compound is a valuable scaffold for medicinal chemists investigating sigma-1 receptor antagonists, as its 4-ethyl substitution pattern falls within the structural features identified in SAR studies as critical for activity [1]. Its higher lipophilicity (logP 1.20) may enhance membrane permeability, a desirable property for targeting intracellular receptors like sigma-1. Procurement of this specific analog is justified over unsubstituted aminoethyl cyclohexanols, which lack the defined SAR for this target.

Building Block for Lipophilic Amine-Containing Drug Candidates

With a calculated logP of 1.20 [1], 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol serves as an ideal building block for constructing drug candidates requiring moderate lipophilicity and a primary amine handle. Its molecular weight of 171.28 g/mol and 4-ethyl substitution differentiate it from lower molecular weight, less lipophilic analogs, offering synthetic chemists a distinct tool for modulating the physicochemical properties of lead compounds in CNS or intracellular target programs.

Internal Standard or Control Compound for Analytical Method Development

The distinct molecular weight (171.28 g/mol) and predicted boiling point (265.9±13.0 °C) [1] of 1-(2-Aminoethyl)-4-ethylcyclohexan-1-ol make it suitable as an internal standard or control compound for LC-MS or GC-MS method development, particularly when analyzing complex mixtures of amino alcohols or cyclohexane derivatives. Its structural differentiation from common, lower molecular weight analogs ensures clear chromatographic resolution and unambiguous identification.

Investigating the Impact of Alkyl Substitution on ADME Properties

Researchers studying structure-property relationships (SPR) can utilize this compound as a model system to quantify the impact of a single ethyl group on ADME parameters. By comparing its logP (1.20) [1], molecular weight, and predicted properties to those of 1-(2-aminoethyl)cyclohexanol, scientists can generate valuable data for building predictive models for permeability, metabolic stability, and distribution, which are crucial for early-stage drug discovery programs.

Application
Selection Property
Validation Focus
Sigma-1 receptor antagonist scaffold
4-Ethyl substitution aligns with reported SAR for σ1 binding
Sigma-1 receptor binding and functional assays
Lipophilic amine drug candidate synthesis
Moderate lipophilicity and primary amine handle for derivatization
Permeability and ADME property assessment
Analytical method development (LC-MS/GC-MS)
Distinct MW and boiling point from common amino alcohol analogs
Chromatographic resolution and unambiguous identification
Structure-property relationship (SPR) studies
Quantifiable impact of 4-ethyl on lipophilicity and molecular properties
Predictive ADME model building

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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